molecular formula C5H10ClNO B1598672 3-chloro-N-ethylpropanamide CAS No. 4269-31-2

3-chloro-N-ethylpropanamide

Cat. No. B1598672
CAS RN: 4269-31-2
M. Wt: 135.59 g/mol
InChI Key: HGHIRFMAVFBVDI-UHFFFAOYSA-N
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Description

3-chloro-N-ethylpropanamide is a chemical compound with the CAS number 4269-31-2 . It is used in biochemical research .


Molecular Structure Analysis

The molecular formula of 3-chloro-N-ethylpropanamide is C5H10ClNO . It has a molecular weight of 135.59 .


Physical And Chemical Properties Analysis

3-chloro-N-ethylpropanamide is a solid at room temperature . It has a predicted melting point of 70.77°C and a predicted boiling point of approximately 272.9°C at 760 mmHg . The density is predicted to be approximately 1.1 g/cm^3 . The refractive index is predicted to be 1.44 .

Scientific Research Applications

Bacterial Degradation of Atrazine

A study by Crawford, Traina, & Tuovinen (2000) explored the biodegradation of atrazine, a compound similar to 3-chloro-N-ethylpropanamide, under various redox conditions. This research is significant for understanding how atrazine, and potentially related compounds, can be biodegraded in different environmental contexts.

Reduction of Acrylamide by 3-Aminopropanamide

Wu et al. (2018) investigated the reduction of acrylamide by 3-Aminopropanamide, a compound structurally related to 3-chloro-N-ethylpropanamide. Their findings, which include the characterization of the adducts formed and the impact of various conditions on acrylamide reduction, provide insights into chemical reactions involving similar compounds (Wu, Zheng, Zhang, Huang, & Ou, 2018).

Antimicrobial Activity of 3-Arylpropanamides

Research by Grishchuk et al. (2013) assessed the antimicrobial activity of 3-arylpropanamides, which are chemically related to 3-chloro-N-ethylpropanamide. They found that these compounds exhibit low antimicrobial activity against various microbial strains, and the introduction of pharmacophore groups to the aromatic ring did not significantly enhance their activity (Grishchuk et al., 2013).

Fluorescence Enhancement of Er3+ Ion by Glibenclamide

Faridbod et al. (2009) conducted a study on Glibenclamide, a compound that shares structural similarities with 3-chloro-N-ethylpropanamide. They explored its capacity to enhance the fluorescence intensity of erbium (Er), demonstrating potential applications in developing fluorimetric probes and understanding interactions in biochemical reactions (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Asymmetric Reduction Using Saccharomyces cerevisiae

Yang et al. (2009) researched the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, a process involving a compound related to 3-chloro-N-ethylpropanamide. This study contributes to the field of organic synthesis, particularly in the production of chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).

Safety And Hazards

The safety information for 3-chloro-N-ethylpropanamide includes several hazard statements: H301, H311, H331, and H341 . Precautionary statements include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHIRFMAVFBVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393252
Record name 3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethylpropanamide

CAS RN

4269-31-2
Record name 3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Hall - Chemistry & biodiversity, 2004 - Wiley Online Library
The structure‐information approach to quantitative biological modeling and prediction is presented in contrast to the mechanism‐based approach. Basic structure information is …
Number of citations: 38 onlinelibrary.wiley.com

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